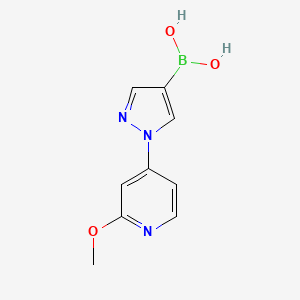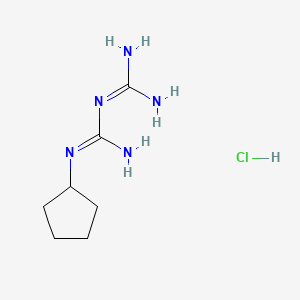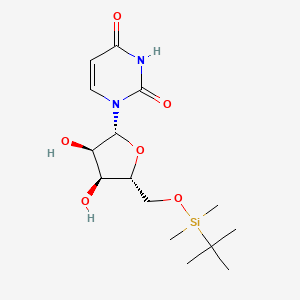
5'-O-t-butyldimethylsilyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside derivative of uridine. This compound is characterized by the presence of a dimethylsilyl group attached to the 5’-hydroxyl group of uridine. The modification enhances the compound’s stability and solubility, making it useful in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves the protection of the 5’-hydroxyl group of uridine with a dimethylsilyl group. This can be achieved through the reaction of uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dimethylformamide (DMF) or dichloromethane (DCM) under inert conditions to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms of uridine.
Substitution: The dimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine-5’-aldehyde, while reduction could produce uridine-5’-alcohol .
Scientific Research Applications
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: Employed in studies involving RNA synthesis and modification.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a component in antiviral drugs.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications
Mechanism of Action
The mechanism of action of Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylsilyl group enhances the compound’s stability, allowing it to resist enzymatic degradation and participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Uridine, 5’-O-[(1,1-dimethylethyl)diphenylsilyl]-
- Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]-5-methyl-
Uniqueness
Uridine, 5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific modification at the 5’-hydroxyl group, which enhances its stability and solubility compared to other uridine derivatives. This makes it particularly useful in applications requiring high stability and resistance to enzymatic degradation .
Properties
CAS No. |
54925-65-4 |
|---|---|
Molecular Formula |
C15H26N2O6Si |
Molecular Weight |
358.46 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)22-8-9-11(19)12(20)13(23-9)17-7-6-10(18)16-14(17)21/h6-7,9,11-13,19-20H,8H2,1-5H3,(H,16,18,21)/t9-,11-,12-,13-/m1/s1 |
InChI Key |
IDXWTSSXQWGFCF-OJAKKHQRSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


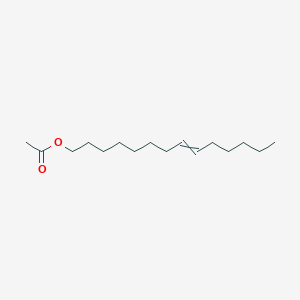
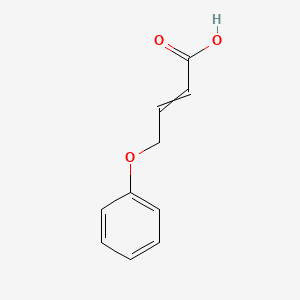
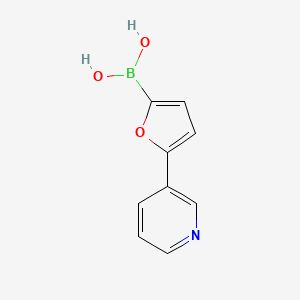
![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)
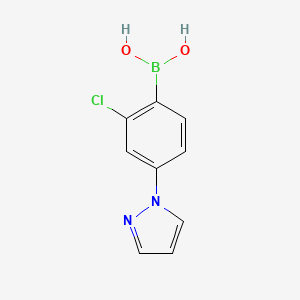
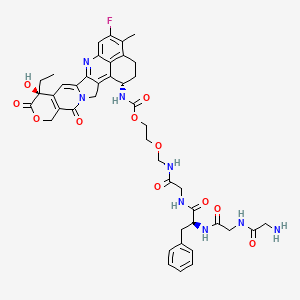
![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
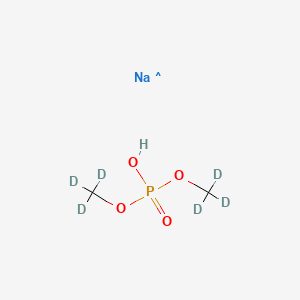
![3-oxo-3-[[(10E,20E)-5,7,9,19,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-15-[(Z)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-3-yl]oxy]propanoic acid](/img/structure/B14080511.png)

